2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . The reaction conditions often include refluxing the mixture in a suitable solvent, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticonvulsant agent, with studies demonstrating its ability to protect against seizures in animal models . Additionally, it has been investigated for its antimicrobial and antitumor activities, making it a potential candidate for the development of new therapeutic agents. In the field of biology, it has been used to study the molecular mechanisms of various diseases, including epilepsy and cancer .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions modulate the activity of these receptors, leading to anticonvulsant effects. Additionally, its antitumor activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide can be compared with other benzothiazole derivatives, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide and 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones . While these compounds share similar structural features, they differ in their biological activities and applications. For example, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide has been studied for its antifungal and antibacterial properties, whereas 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones have shown potential as LAT1 inhibitors for cancer treatment .
Properties
CAS No. |
19967-43-2 |
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Molecular Formula |
C21H16N2OS2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H16N2OS2/c24-20(15-25-21-22-18-13-7-8-14-19(18)26-21)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
MYTMSVLJPRQWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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